molecular formula C25H21N3O6S B11418948 N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Katalognummer: B11418948
Molekulargewicht: 491.5 g/mol
InChI-Schlüssel: ZXHMXCSGFBPCOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidinone core fused with a thiophene ring. Key structural attributes include:

  • Benzothieno[3,2-d]pyrimidinone scaffold: This bicyclic system provides a rigid planar structure conducive to interactions with biological targets.
  • Acetamide side chain: The N-(3,4-dimethoxyphenyl)acetamide moiety enhances solubility and modulates pharmacokinetic properties via methoxy groups .

Eigenschaften

Molekularformel

C25H21N3O6S

Molekulargewicht

491.5 g/mol

IUPAC-Name

N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H21N3O6S/c1-32-18-10-9-15(12-19(18)33-2)26-21(29)14-27-22-17-7-3-4-8-20(17)35-23(22)24(30)28(25(27)31)13-16-6-5-11-34-16/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI-Schlüssel

ZXHMXCSGFBPCOK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53)OC

Herkunft des Produkts

United States

Biologische Aktivität

N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₁₉H₁₈N₂O₄S
  • Molecular Weight : Approximately 366.42 g/mol

The structure includes a dimethoxyphenyl group and a benzothieno-pyrimidine moiety, which may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibits significant anticancer activity. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer : IC₅₀ values showed effective growth inhibition.
  • Lung Cancer : Induced apoptosis in A549 cell lines.

These effects are likely mediated through the induction of cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In studies assessing its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, it exhibited:

  • Minimum Inhibitory Concentration (MIC) : Ranged from 8 to 32 µg/mL.

This suggests potential applications in treating bacterial infections.

The precise mechanism by which N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exerts its biological effects is still under investigation. However, preliminary research indicates:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It appears to affect pathways related to cell survival and proliferation.

Study 1: Anticancer Screening

In a recent publication by Walid Fayad et al. (2019), a drug library screening identified this compound as a novel anticancer agent. The study utilized multicellular spheroids to assess the efficacy of various compounds against tumor growth. The results indicated that this compound significantly reduced tumor size compared to controls.

Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial properties of various derivatives of benzothienopyrimidine compounds. The results demonstrated that modifications to the structure enhanced antimicrobial activity against resistant strains, suggesting a potential for developing new antibiotics based on this framework.

Vergleich Mit ähnlichen Verbindungen

Benzothieno[2,3-d]pyrimidinone Derivatives

  • Example: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Key Differences:
  • Hexahydro (saturated) vs. dihydro (partially unsaturated) benzothieno-pyrimidinone core.
  • Sulfanyl linker vs. direct acetamide attachment.

Thieno[3,2-d]pyrimidinone Derivatives

  • Example: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide Key Differences:
  • Substituent at position 7 (4-fluorophenyl vs. furylmethyl).
  • Phenethyl vs. phenylacetamide side chain.
    • Implications : The 4-fluorophenyl group may enhance electron-withdrawing effects, influencing target binding affinity.

Substituent Variations

Aromatic Ring Modifications

  • Example: N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Key Differences:
  • Difluorophenyl vs. dimethoxyphenyl in the acetamide group.
  • Ethyl and methyl groups on the pyrimidinone core. Implications: Fluorine atoms increase lipophilicity and metabolic resistance, while methoxy groups improve solubility.

Heteroatom Linkers

  • Example : 2-{3-[(4-Methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
    • Key Differences :
  • Pyrido[3,2-d]pyrimidinone vs. benzothieno-pyrimidinone core.
  • Trifluoromethylphenyl vs. dimethoxyphenyl side chain.
    • Implications : The pyrido core may alter binding kinetics, while the CF₃ group enhances bioavailability.

Pharmacokinetic and Pharmacodynamic Insights

Metabolic Stability

  • Example: AMG 487 (CXCR3 antagonist with pyrido[2,3-d]pyrimidinone core) Key Findings:
  • Dose-dependent pharmacokinetics due to CYP3A4 inhibition by metabolites.
  • Mechanism-based inhibition reduces systemic clearance. Relevance: Similar fused pyrimidinones may exhibit nonlinear kinetics, necessitating careful dosing.

Antimicrobial Activity

  • Example: Thiazolidinone-acetamide hybrids (e.g., N-(2-aryl-4-oxothiazolidin-3-yl)-2-(5-(phenoxymethyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide) Key Findings:
  • Broad-spectrum activity against S. aureus and E. coli.
  • Thioxo-oxadiazole moiety enhances membrane penetration.
    • Relevance : The furylmethyl group in the target compound may similarly improve antimicrobial efficacy.

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Benzothieno[3,2-d]pyrimidinone 3-(2-Furylmethyl), N-(3,4-dimethoxyphenyl) Hypothesized kinase inhibition -
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Benzothieno[2,3-d]pyrimidinone 4-Ethoxyphenyl, sulfanyl linker Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide Thieno[3,2-d]pyrimidinone 7-(4-Fluorophenyl), phenethyl side chain Not reported
AMG 487 Pyrido[2,3-d]pyrimidinone 4-Ethoxyphenyl, trifluoromethoxyphenyl CXCR3 antagonism

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.